molecular formula C35H40N2O6 B1675485 Linetastine CAS No. 159776-68-8

Linetastine

Cat. No. B1675485
CAS RN: 159776-68-8
M. Wt: 584.7 g/mol
InChI Key: LUOUCHOLMUUZBO-SVSXJNCISA-N
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Description

Linetastine is an orally active and potent 5-Lipoxygenase inhibitor . It shows antihistamine activity and inhibits leukotriene production .


Synthesis Analysis

The synthesis of Linetastine is typically carried out by retrosynthetic analysis where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found .


Molecular Structure Analysis

The molecular formula of Linetastine is C35H40N2O6 . The molecular weight is 584.70 . For a detailed molecular structure analysis, tools like AiZynthFinder and GSP4PDB can be used, which provide a graphical interface to visualize, search, and explore protein-ligand structural patterns.


Chemical Reactions Analysis

The chemical reactions involving Linetastine can be analyzed using methods like Reaction Progress Kinetic Analysis (RPKA) . This method measures a reaction’s dynamic behavior over time to help elucidate the underlying mechanism.


Physical And Chemical Properties Analysis

The physical and chemical properties of Linetastine can be analyzed using various techniques . These include assessing its hardness, topography, hydrophilicity, and other properties that can affect its interaction with biological environments.

Scientific Research Applications

Inhibition of Leukotriene Production and Antihistamine Activity

Linetastine has been found to inhibit the production of leukotrienes, which are inflammatory mediators, and to antagonize the effects of histamine. In a study by Shizawa et al. (1996), linetastine and its active metabolite TMK777 were observed to inhibit leukotriene B4 and C4 production in human leukocytes and in guinea pigs during late asthmatic responses. This suggests its potential application in treating allergic reactions and asthma due to its anti-inflammatory and antihistamine properties Shizawa et al., 1996.

Potential Therapeutic Uses in Dermatology

Linetastine has also been identified as a potential therapeutic agent in dermatology, particularly due to its inhibitory effects on leukotriene B4 (LTB4). Zhu and Stiller (2000) highlighted the potential of linetastine in treating dermatological disorders, as it shows efficacy in animal and human studies for conditions possibly linked to LTB4 activity Zhu & Stiller, 2000.

Mechanism of Action

Linetastine inhibits the production of leukotrienes and antagonizes the effect of histamine . It inhibits the release of leukotrienes B4 and C4 from calcium ionophore-stimulated human leukocytes .

properties

IUPAC Name

[4-[(1E,3E)-5-[2-(4-benzhydryloxypiperidin-1-yl)ethylamino]-5-oxopenta-1,3-dienyl]-2-methoxyphenyl] ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40N2O6/c1-3-41-35(39)43-31-19-18-27(26-32(31)40-2)12-10-11-17-33(38)36-22-25-37-23-20-30(21-24-37)42-34(28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-19,26,30,34H,3,20-25H2,1-2H3,(H,36,38)/b12-10+,17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOUCHOLMUUZBO-SVSXJNCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1)C=CC=CC(=O)NCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)OC1=C(C=C(C=C1)/C=C/C=C/C(=O)NCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110501-66-1, 159776-68-8
Record name Tmk 688
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110501661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linetastine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159776688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LINETASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U248Z56LA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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